Methyl (4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)carbamate
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Overview
Description
Methyl (4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)carbamate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the exact structure and functional groups present in the compound.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions . The exact mode of action would depend on the specific target and the chemical structure of the compound.
Biochemical Pathways
These could include pathways related to cell growth and proliferation, inflammation, oxidative stress, and others .
Pharmacokinetics
Thiazole derivatives, in general, are known to have good bioavailability and can be absorbed well in the body . The metabolism and excretion would depend on the specific functional groups present in the compound.
Result of Action
Based on the known biological activities of thiazole derivatives, the compound could potentially induce changes in cell growth and proliferation, modulate inflammatory responses, reduce oxidative stress, and exhibit antimicrobial and antiviral effects .
Action Environment
The action, efficacy, and stability of Methyl (4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)carbamate can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds or drugs, and specific characteristics of the target cells or tissues .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
The synthesis of Methyl (4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)carbamate involves several steps. One common method includes the reaction of 2-aminothiazole with phenethyl isocyanate under controlled conditions to form the desired product. The reaction typically occurs in an organic solvent such as dichloromethane, and the product is purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Methyl (4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Scientific Research Applications
Methyl (4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are studied for their potential biological activities.
Biology: The compound is investigated for its antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit certain enzymes and pathways is of particular interest.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties
Comparison with Similar Compounds
Methyl (4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)carbamate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Similar compounds include:
2-Aminothiazole: Known for its antimicrobial properties.
Thiamine (Vitamin B1): Essential for carbohydrate metabolism and nervous system function.
Mirabegron: A beta-3 adrenergic agonist used to treat overactive bladder.
These compounds share the thiazole ring structure but differ in their substituents and resulting biological activities.
Properties
IUPAC Name |
methyl N-[4-[2-oxo-2-(2-phenylethylamino)ethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-21-15(20)18-14-17-12(10-22-14)9-13(19)16-8-7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYZZIFOEXTAMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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